molecular formula C7H11NS B13209814 1-(Thiophen-3-yl)propan-1-amine

1-(Thiophen-3-yl)propan-1-amine

Cat. No.: B13209814
M. Wt: 141.24 g/mol
InChI Key: XMGBFMYYDVKYGB-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)propan-1-amine is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is structurally similar to amphetamines, where the phenyl ring is replaced by a thiophene ring. It exhibits stimulant properties, although with reduced potency compared to amphetamines .

Preparation Methods

The synthesis of 1-(Thiophen-3-yl)propan-1-amine can be achieved through various methods. One common synthetic route involves the condensation reaction of thiophene with appropriate amine precursors. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(Thiophen-3-yl)propan-1-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form thiophene S-oxides.

    Reduction: Reduction reactions can convert it into various reduced thiophene derivatives.

    Substitution: It can undergo substitution reactions, particularly at the thiophene ring, to form different substituted thiophene derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Thiophen-3-yl)propan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Its structural similarity to amphetamines makes it a subject of study for understanding stimulant effects and neurotransmitter interactions.

    Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

1-(Thiophen-3-yl)propan-1-amine can be compared with other thiophene derivatives and amphetamine analogues:

Properties

IUPAC Name

1-thiophen-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-2-7(8)6-3-4-9-5-6/h3-5,7H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGBFMYYDVKYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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